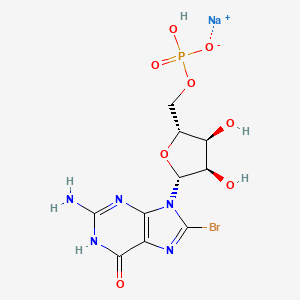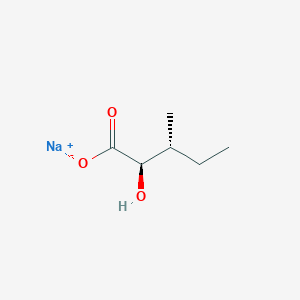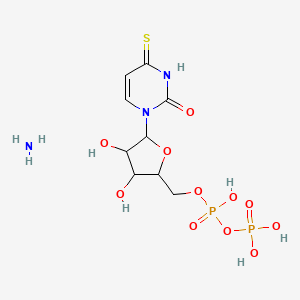
4-N-PENTYL-D11-PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-PENTYL-D11-PHENOL is a stable isotope-labeled compound, specifically a deuterated form of 4-n-pentylphenol. It is used as a reference standard in various scientific and industrial applications. The compound has a molecular formula of C11H16O and a molecular weight of 164.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-PENTYL-D11-PHENOL typically involves the deuteration of 4-n-pentylphenol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the phenol structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high chemical purity (minimum 98%) and deuterium incorporation (98 atom % D) .
Análisis De Reacciones Químicas
Types of Reactions: 4-N-PENTYL-D11-PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
4-N-PENTYL-D11-PHENOL is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme activities.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in environmental testing to monitor phenolic compounds in various samples
Mecanismo De Acción
The mechanism of action of 4-N-PENTYL-D11-PHENOL is primarily related to its phenolic structure. Phenols are known to undergo various biochemical interactions, including:
Proteolysis: Phenols can act as proteolytic agents, breaking down proteins by hydrolyzing peptide bonds.
Neurolysis: At high concentrations, phenols can cause chemical neurolysis, affecting nerve fibers.
Comparación Con Compuestos Similares
4-N-PENTYL-D11-PHENOL can be compared with other deuterated phenols and non-deuterated analogs:
Similar Compounds:
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in various scientific applications .
Propiedades
Número CAS |
1219805-30-7 |
|---|---|
Fórmula molecular |
C11H5D11O |
Peso molecular |
175.31 |
Sinónimos |
4-N-PENTYL-D11-PHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


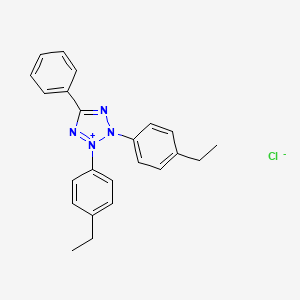
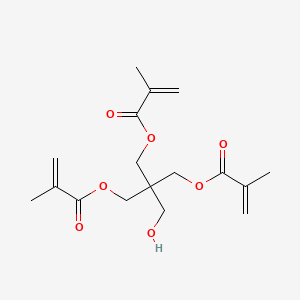
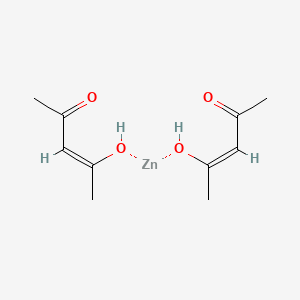
![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)
![methyl (2S,3R,4S)-4-[2-[[(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-4-yl]methoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1141476.png)
